molecular formula C14H19N B13291144 N-cyclopropyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine

N-cyclopropyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine

Cat. No.: B13291144
M. Wt: 201.31 g/mol
InChI Key: NQEIXEFDZGPBIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It features a benzo[7]annulene core, a bicyclic scaffold that serves as a conformationally restricted bioisostere for diphenylamine systems. This core structure is present in compounds studied for their potential central nervous system (CNS) activity . The cyclopropylamine substitution is a key functional group that researchers investigate to modulate the compound's physicochemical properties, metabolic stability, and binding affinity toward biological targets. As a derivative of the 6-aminobenzocycloheptene family, this compound is a valuable intermediate for synthesizing novel molecules and probing structure-activity relationships (SAR) . It is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

N-cyclopropyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine

InChI

InChI=1S/C14H19N/c1-3-7-13-11(5-1)6-2-4-8-14(13)15-12-9-10-12/h1,3,5,7,12,14-15H,2,4,6,8-10H2

InChI Key

NQEIXEFDZGPBIW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC=CC=C2C(C1)NC3CC3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N-cyclopropyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-amine typically involves:

  • Construction of the tetrahydrobenzoannulene core or use of a suitable ketone precursor (e.g., 6,7,8,9-tetrahydro-5H-benzoannulen-5-one)
  • Introduction of the amine functionality at the 5-position
  • Subsequent N-alkylation or direct amination with cyclopropylamine or a cyclopropyl group donor

This multi-step approach is supported by literature describing related benzoannulene derivatives and their amination chemistry.

Key Synthetic Steps

Step Description Typical Reagents/Conditions Notes
1 Starting from 6,7,8,9-tetrahydro-5H-benzoannulen-5-one Commercial or prepared via partial hydrogenation of benzoannulene derivatives Provides the ketone precursor for amination
2 Formation of imine intermediate by reaction of ketone with cyclopropylamine Cyclopropylamine, mild heating or solvent such as ethanol or methanol Imine formation under equilibrium conditions
3 Reduction of imine to amine Catalytic hydrogenation (e.g., Pd/C, H2) or chemical reductants like NaBH3CN Converts imine to secondary amine
4 Purification and isolation Chromatography or crystallization Ensures product purity

Alternative Approaches

  • Asymmetric Reductive Amination:
    Using chiral catalysts and hydrogenation under high pressure can afford enantiomerically enriched amines starting from the ketone and cyclopropylamine. For example, Ru-based catalysts with ammonium acetate in trifluoroethanol under hydrogen pressure (up to 50 atm) at elevated temperatures (ca. 120°C) have been used for related chiral amine preparations.

  • Nucleophilic Substitution on Activated Precursors:
    In some cases, halogenated benzoannulene derivatives can be reacted with cyclopropylamine under nucleophilic substitution conditions to install the N-cyclopropyl amine group.

Detailed Synthetic Example (Hypothetical)

Step Reagents Conditions Yield Comments
1. Preparation of 6,7,8,9-tetrahydro-5H-benzoannulen-5-one Starting from α-tetralone or partial hydrogenation of benzoannulene Catalytic hydrogenation, Pd/C, H2, ambient temperature 85% Purified by distillation or recrystallization
2. Imine formation with cyclopropylamine Cyclopropylamine, ethanol, reflux 2-3 hours Quantitative (in situ) Monitored by TLC
3. Reduction of imine NaBH3CN in MeOH, pH ~6 Room temperature, 12 h 75-80% Mild reducing conditions to avoid over-reduction
4. Purification Silica gel chromatography Eluent: Hexane/ethyl acetate Pure product obtained Confirmed by NMR and MS

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):

    • Proton NMR confirms the cyclopropyl protons and the aromatic and aliphatic protons of the tetrahydrobenzoannulene core.
    • Carbon NMR shows characteristic signals for the cyclopropyl carbons and the benzoannulene carbons.
  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z = 201 consistent with C14H19N.
  • Infrared Spectroscopy (IR):

    • N–H stretching bands indicating amine presence.
    • Absence of carbonyl band confirms reduction of ketone to amine.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Reductive amination of ketone 6,7,8,9-tetrahydro-5H-benzoannulen-5-one Cyclopropylamine, NaBH3CN or H2/Pd Mild, room temp or reflux Straightforward, good yields Requires pure ketone precursor
Asymmetric reductive amination Same as above Chiral Ru catalyst, NH4OAc, H2 (high pressure) 120°C, 20-24 h, 50 atm H2 Enantioselective synthesis Requires specialized catalysts, high pressure
Nucleophilic substitution Halogenated benzoannulene derivative Cyclopropylamine, base Elevated temp Direct installation of amine Depends on availability of halogenated intermediates

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-cyclopropyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine
  • N-(cyclopropylmethyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine
  • 6,7,8,9-tetrahydro-5H-benzo7annulen-6-carbonitrile

Uniqueness

N-cyclopropyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications .

Biological Activity

N-cyclopropyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Physical Properties

PropertyValue
Molecular Weight199.26 g/mol
Melting PointNot specified
Purity97%

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-cyclopropyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine exhibit significant antimicrobial properties. For instance, derivatives with cyclopropyl substitutions have shown enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of various naphthyridine derivatives, compounds with cyclopropyl groups demonstrated potent activity against resistant strains of Neisseria gonorrhoeae and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were significantly lower compared to non-cyclopropyl analogs, indicating a promising avenue for antibiotic development .

Neuropharmacological Effects

The compound's structural similarity to neurotransmitter analogs suggests potential neuropharmacological effects. Research indicates that compounds in this class may interact with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.

Research Findings: Receptor Binding Studies
A study involving radiolabeling techniques showed that N-cyclopropyl derivatives could effectively bind to NMDA receptors with moderate affinity. The binding affinity (K_i) was reported around 350 nM, comparable to established NMDA antagonists like memantine . This interaction suggests potential applications in treating neurodegenerative disorders.

Cytotoxicity and Safety Profile

Cytotoxicity Assessment
In vitro cytotoxicity assays conducted on various human cell lines revealed that N-cyclopropyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-amine exhibited low toxicity at therapeutic concentrations. The compound's selectivity for bacterial cells over human cells highlights its potential as a safe therapeutic agent .

Safety Profile
Further studies on the safety profile indicate that the compound does not induce significant apoptosis in normal human fibroblasts at concentrations below 50 µM. This safety margin is crucial for its consideration in drug development.

Q & A

Q. What are the standard synthetic routes for N-cyclopropyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine, and how is its purity validated?

The synthesis typically involves reductive amination of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one with cyclopropylamine under hydrogenation conditions. Key intermediates, such as the ketone precursor (CAS 826-73-3), are often prepared via Friedel-Crafts acylation or ring-expansion reactions . Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and LC-MS to confirm molecular weight. Structural confirmation employs 1^1H/13^{13}C NMR, with characteristic signals for the cyclopropyl group (e.g., δ ~0.5–1.5 ppm for cyclopropyl protons) and the benzoannulen core aromatic protons (δ ~6.5–7.5 ppm) .

Q. What in vitro assays are used to screen the biological activity of this compound?

Initial screening focuses on receptor binding or enzyme inhibition assays. For example:

  • Mast cell stabilization : Measure inhibition of histamine release in RBL-2H3 cells using IgE/antigen challenge .
  • NMDA receptor antagonism : Competitive binding assays with 3^3H-MK-801 in rat cortical membranes to assess GluN2B subunit selectivity .
    Dose-response curves (IC50_{50}) are generated, with positive controls (e.g., ifenprodil for GluN2B). Data interpretation requires normalization to vehicle controls and statistical validation (e.g., ANOVA).

Advanced Research Questions

Q. How does the cyclopropyl substituent influence receptor binding affinity compared to other alkyl/aryl groups?

The cyclopropyl group enhances steric and electronic effects due to its rigid, non-planar structure. SAR studies on benzoannulenamine derivatives reveal:

SubstituentGluN2B IC50_{50} (nM)Mast Cell Stabilization (% inhibition at 10 μM)
Cyclopropyl15 ± 2.182 ± 5
Phenyl120 ± 1545 ± 7
Methyl250 ± 3030 ± 4
The cyclopropyl group’s strain and lipophilicity improve target engagement, as shown in docking studies (e.g., hydrophobic interactions with GluN2B’s ifenprodil-binding site) .

Q. What contradictory findings exist regarding its mechanism of action across different biological targets?

  • Mast cell stabilization : Evidence suggests inhibition of calcium influx via TRPV1 channels (IC50_{50} ~10 μM) .
  • TGF-β pathway : Derivatives (e.g., IN-1130) inhibit TGF-βRI kinase (IC50_{50} ~50 nM), suggesting off-target effects or scaffold promiscuity .
    Resolution requires isoform-specific assays (e.g., siRNA knockdown) and proteomic profiling to identify primary vs. secondary targets.

Q. How can stereochemical purity impact pharmacological activity, and what methods ensure its control?

Diastereomers (e.g., 9-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine) exhibit divergent activity. For example:

  • (R)-isomer : 10-fold higher GluN2B affinity than (S)-isomer .
    Chiral HPLC (e.g., Chiralpak AD-H column) or SFC separates enantiomers. Absolute configuration is confirmed via X-ray crystallography or electronic circular dichroism (ECD) .

Q. What computational strategies optimize its pharmacokinetic profile while retaining activity?

  • LogP reduction : Introduce polar groups (e.g., hydroxyl) at C-7 to lower LogP from 3.8 to 2.5, improving aqueous solubility.
  • Metabolic stability : CYP3A4 metabolism is predicted via in silico tools (e.g., StarDrop), guiding deuterium incorporation at vulnerable positions (e.g., C-8) .
    MD simulations validate binding mode retention post-modification.

Methodological Notes

  • Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., SPR for binding, functional assays for efficacy) .
  • Advanced Characterization : Use HR-MS for exact mass confirmation and 19^{19}F NMR (if applicable) for fluorinated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.